1-Methoxy-4-(naphthalen-2-yl)isoquinolin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-4-(naphthalen-2-yl)isoquinolin-5-ol is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a methoxy group, a naphthalene moiety, and an isoquinoline core, making it a unique and interesting molecule for various scientific studies.
Vorbereitungsmethoden
The synthesis of 1-Methoxy-4-(naphthalen-2-yl)isoquinolin-5-ol can be achieved through several methods. One notable method involves the metal-free oxidative cross-coupling reaction between isoquinolines and 2-naphthols . This method is advantageous as it avoids the use of metal catalysts, making it more environmentally friendly and cost-effective. The reaction conditions typically involve the use of oxidizing agents and specific solvents to facilitate the coupling process.
. This reaction involves the coupling of pre-functionalized partners, although it may require additional steps to achieve the desired product.
Analyse Chemischer Reaktionen
1-Methoxy-4-(naphthalen-2-yl)isoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the isoquinoline and naphthalene rings, leading to a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-4-(naphthalen-2-yl)isoquinolin-5-ol has several scientific research applications:
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and developing bioactive molecules.
Medicine: Isoquinoline derivatives are known for their pharmacological properties, and this compound may be explored for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-Methoxy-4-(naphthalen-2-yl)isoquinolin-5-ol is not well-documented. isoquinoline derivatives generally exert their effects by interacting with specific molecular targets and pathways. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to various biological effects. Further research is needed to elucidate the specific mechanisms and molecular targets of this compound.
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-4-(naphthalen-2-yl)isoquinolin-5-ol can be compared with other similar compounds such as:
1-(Isoquinolin-1-yl)naphthalen-2-ol: This compound shares a similar core structure but lacks the methoxy group, which may influence its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
656234-05-8 |
---|---|
Molekularformel |
C20H15NO2 |
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
1-methoxy-4-naphthalen-2-ylisoquinolin-5-ol |
InChI |
InChI=1S/C20H15NO2/c1-23-20-16-7-4-8-18(22)19(16)17(12-21-20)15-10-9-13-5-2-3-6-14(13)11-15/h2-12,22H,1H3 |
InChI-Schlüssel |
VNTQWLNDTWLBMB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C2=C1C=CC=C2O)C3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.